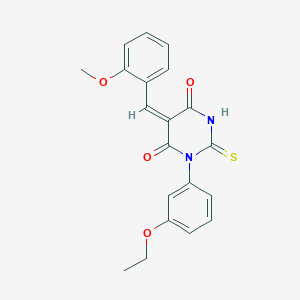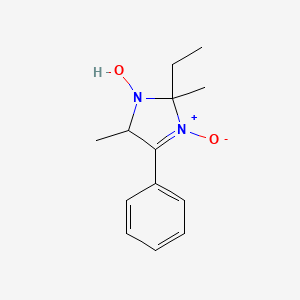![molecular formula C16H15N3O3S B4880711 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4880711.png)
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
説明
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in cancer treatment. TH-302 is designed to target hypoxic areas within tumors, which are known to be resistant to conventional therapies. In
作用機序
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a prodrug that is activated under hypoxic conditions. The drug is designed to release bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent, in hypoxic areas within tumors. Br-IPM is known to induce DNA damage, leading to tumor cell death. 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has also been shown to inhibit hypoxia-inducible factor-1α (HIF-1α), a transcription factor that is upregulated in hypoxic conditions and is known to promote tumor growth and metastasis.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been shown to induce tumor cell death, inhibit tumor growth, and increase the efficacy of chemotherapy and radiation therapy in preclinical studies. The drug has also been shown to inhibit HIF-1α and reduce tumor angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several advantages for lab experiments. The drug is designed to target hypoxic areas within tumors, which are known to be resistant to conventional therapies. This makes 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide an attractive candidate for combination therapy with chemotherapy and radiation therapy. 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has also been shown to inhibit HIF-1α, which is a promising target for cancer therapy. However, there are also limitations to using 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments. The drug is a prodrug that requires hypoxic conditions to be activated, which may limit its efficacy in certain tumor types. 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is also not effective in normoxic conditions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide research. One area of interest is the development of biomarkers to predict which patients will respond to 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide therapy. Another area of interest is the combination of 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide with other targeted therapies, such as immune checkpoint inhibitors. There is also interest in the development of new hypoxia-activated prodrugs that may be more effective than 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in certain tumor types. Finally, there is interest in the clinical development of 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, with several ongoing clinical trials in various cancer types.
科学的研究の応用
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been extensively studied in preclinical models and has shown promising results in a variety of cancer types, including pancreatic, breast, lung, and prostate cancer. The drug is designed to target hypoxic areas within tumors, which are known to be resistant to conventional therapies. In preclinical studies, 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been shown to induce tumor cell death, inhibit tumor growth, and increase the efficacy of chemotherapy and radiation therapy.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-5-2-3-6-12(11)21-10-14(20)17-9-15-18-16(19-22-15)13-7-4-8-23-13/h2-8H,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRRSVJEPYOBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-difluoro-4-methyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B4880628.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4880635.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine](/img/structure/B4880648.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880649.png)
![3-[(2-aminoethyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4880663.png)
![1,1'-{2,2-propanediylbis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]}bis(1,1-dimethylhydrazinium) dichloride](/img/structure/B4880667.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(3-methyl-3-oxetanyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4880674.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B4880677.png)
![4-[3-(2-bromo-4-methylphenoxy)propyl]morpholine](/img/structure/B4880680.png)



![methyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4880726.png)
![5-[(2-biphenylylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880732.png)